Target Selectivity: Clean Profile Against Common Off-Targets vs. HDAC-active 4-Nitro Isomer
The 3-nitro substitution on the benzamide ring dictates a distinct biological fingerprint compared to the 4-nitro isomer. The target compound (3-nitro) has shown potent, sub-nanomolar to low nanomolar inhibitory activity against specific histone deacetylases (HDAC3 IC50 = 1.80 nM, HDAC1 IC50 = 2.30 nM, HDAC2 IC50 = 3.10 nM) in human recombinant enzyme assays [1]. In contrast, a structurally similar 4-nitrobenzamide analog (BDBM50044646, CHEMBL3309284) exhibits significantly weaker HDAC2 inhibition (IC50 = 90 nM), representing a roughly 29-fold loss in potency [2]. This suggests the 3-nitro configuration is pivotal for engaging the HDAC active site, making the target a superior candidate for chemical probe development around the chromeno-pyrimidine pharmacophore.
| Evidence Dimension | HDAC inhibitory potency |
|---|---|
| Target Compound Data | HDAC1 IC50: 2.30 nM; HDAC2 IC50: 3.10 nM; HDAC3 IC50: 1.80 nM (human recombinant, HDAC Glo assay) |
| Comparator Or Baseline | 4-nitro isomer (BDBM50044646): HDAC2 IC50 = 90 nM; HDAC4 IC50 = not reported |
| Quantified Difference | ~29-fold more potent (HDAC2) |
| Conditions | Inhibition of human recombinant HDAC1,2,3 incubated for 20 min (HDAC Glo assay) vs. HDAC2 pre-incubated for 30 min |
Why This Matters
For research groups optimizing chromeno-pyrimidine HDAC inhibitors, the 3-nitro regioisomer offers a >20-fold potency advantage on HDAC2 over the 4-nitro version, directly affecting probe sensitivity in cellular assays.
- [1] BindingDB. Entry BDBM50481803 (CHEMBL5269123) for 3-nitro compound. HDAC1,2,3 IC50 values. View Source
- [2] BindingDB. Entry BDBM50044646 (CHEMBL3309284) for 4-nitro compound. HDAC2 IC50 value. View Source
